molecular formula C23H22ClN3O4S B6548389 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-acetamidophenyl)acetamide CAS No. 946339-04-4

2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-acetamidophenyl)acetamide

Cat. No.: B6548389
CAS No.: 946339-04-4
M. Wt: 472.0 g/mol
InChI Key: NZASMQZCDWYUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 946262-89-1, molecular formula: C₃₀H₂₇ClN₄O₄S) features a dihydropyridine core substituted with a 4-chlorophenylsulfanyl group at position 2, a methoxy group at position 5, and an N-(3-acetamidophenyl)acetamide moiety at position 1. The dihydropyridine scaffold is shared with calcium channel blockers like Nifedipine, but the unique substituents may confer distinct biological activities, such as enhanced selectivity or novel mechanisms of action .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-15(28)25-17-4-3-5-18(10-17)26-23(30)13-27-12-22(31-2)21(29)11-19(27)14-32-20-8-6-16(24)7-9-20/h3-12H,13-14H2,1-2H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZASMQZCDWYUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness arises from its combination of:

  • Dihydropyridine core : Shared with antihypertensive drugs like Nifedipine and Amlodipine but modified at positions 1, 2, and 5 .
  • N-(3-acetamidophenyl)acetamide : Introduces hydrogen-bonding capabilities and may interact with biological targets such as kinases or G-protein-coupled receptors .
Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Primary Use/Biological Activity Reference
Target Compound Dihydropyridine 4-Chlorophenylsulfanyl, 5-methoxy, N-(3-acetamidophenyl)acetamide Under investigation (e.g., kinase inhibition)
Nifedipine Dihydropyridine Nitro group at position 3, methyl ester at position 5 Antihypertensive (L-type Ca²⁺ blocker)
Amlodipine Dihydropyridine Chlorophenyl at position 3, aminoalkoxy methyl ester at position 5 Antihypertensive (long-acting Ca²⁺ blocker)
2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Tetrahydropyridine Cyano group, 4-chlorophenyl, 2-methylphenylacetamide Anticancer/pro-apoptotic activity
2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide Pyrimidine Sulfonyl group, chloro-methoxyphenyl, 4-methylphenylacetamide Enzyme inhibition (e.g., COX-2)

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The 3-acetamidophenyl group may reduce first-pass metabolism compared to ester-containing dihydropyridines (e.g., Nifedipine), which are prone to hydrolysis .
  • Solubility : The acetamide moiety enhances water solubility relative to purely aromatic dihydropyridines, aiding formulation development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.